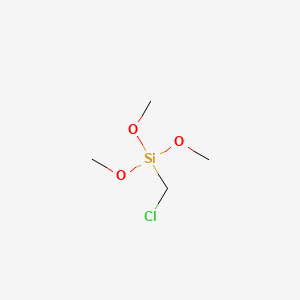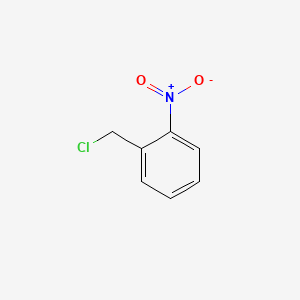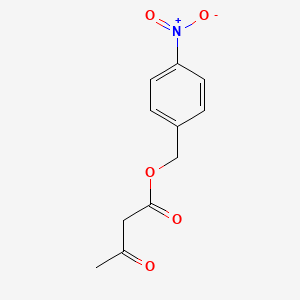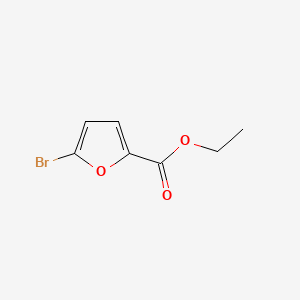
2-氯-5-(三氟甲基)苯甲醛
概述
描述
2-Chloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O. It is a pale yellow liquid with a distinct aromatic odor. This compound is notable for its inclusion of both chlorine and trifluoromethyl groups, which impart significant reactivity and selectivity in various chemical processes .
科学研究应用
2-Chloro-5-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Biology: Used in the derivatization of biological molecules for analytical purposes.
Medicine: Investigated for its potential in drug development due to its unique chemical properties.
作用机制
Target of Action
It’s known that the compound may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .
Biochemical Pathways
It’s used in the synthesis of imidazoquinolinoacridinone derivatives , which suggests it may influence the biochemical pathways these derivatives act upon.
Action Environment
It’s known that the compound should be stored under inert gas and in a well-ventilated place .
生化分析
Biochemical Properties
It is known to be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known to participate in the three-component reaction of 2-halogenated aromatic aldehydes
Temporal Effects in Laboratory Settings
It is known to be stable under recommended storage conditions .
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trifluoromethyl)benzaldehyde can be synthesized through the reaction of benzaldehyde with trifluoroacetic acid chloride. The process involves dissolving benzaldehyde in an organic solvent and slowly adding trifluoroacetic acid chloride under controlled temperature conditions to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-5-(trifluoromethyl)benzaldehyde typically involves large-scale reactions under optimized conditions to maximize efficiency and minimize costs. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
化学反应分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium amide or thiourea.
Major Products
Oxidation: Produces 2-Chloro-5-(trifluoromethyl)benzoic acid.
Reduction: Yields 2-Chloro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Results in various substituted benzaldehyde derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chlorobenzaldehyde
- 4-(Dimethylamino)benzonitrile
- 2-Bromobenzaldehyde
- 4-Formylbenzonitrile
- 2,4-Dichlorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 3-Vinylbenzaldehyde
- 2,6-Dichlorobenzaldehyde
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
2-Chloro-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules and in industrial applications for polymer derivatization .
属性
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZOJJJYKYKBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350816 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82386-89-8 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene](/img/structure/B1661993.png)

![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)








